(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are reacted in the presence of a catalyst such as L-proline . This reaction forms the chromene core structure, which is then further functionalized to introduce the bromine and other substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: Halogen atoms like bromine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .
Scientific Research Applications
(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. For example, benzothiazole derivatives are known to inhibit certain enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-methyl-1,3-benzothiazole
- 2-(3-bromophenoxy)-N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)acetamide
- 6-bromo-2-chlorobenzothiazole
Uniqueness
What sets (2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C30H20BrN3O2S |
---|---|
Molecular Weight |
566.5g/mol |
IUPAC Name |
6-bromo-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino-N-phenylchromene-3-carboxamide |
InChI |
InChI=1S/C30H20BrN3O2S/c1-18-7-13-25-27(15-18)37-30(34-25)19-8-11-23(12-9-19)33-29-24(28(35)32-22-5-3-2-4-6-22)17-20-16-21(31)10-14-26(20)36-29/h2-17H,1H3,(H,32,35) |
InChI Key |
OLDWRHHVXNODNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=C(O4)C=CC(=C5)Br)C(=O)NC6=CC=CC=C6 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=C(O4)C=CC(=C5)Br)C(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
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